![molecular formula C10H10ClN3O B143709 2-[(2-Chloroquinazolin-4-yl)amino]ethanol CAS No. 134517-34-3](/img/structure/B143709.png)

2-[(2-Chloroquinazolin-4-yl)amino]ethanol

Vue d'ensemble

Description

Synthesis Analysis

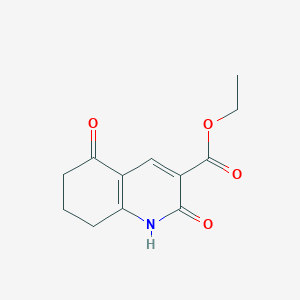

The synthesis of N-aryl-2-aminoquinolines, which are closely related to the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, involves a substitution reaction between 2-chloroquinoline and anilines with various substituent groups. This process yields results ranging from 72–90% efficiency. The reaction conditions are not specified for the synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, but it can be inferred that similar methods could be applied, considering the structural similarities between the compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-aryl-2-aminoquinolines, has been characterized using spectral methods. These methods likely include nuclear magnetic resonance (NMR) and mass spectrometry, which are standard techniques for determining the structure of organic compounds. The presence of substituents on the phenyl moiety can significantly affect the molecular properties, as evidenced by the changes in fluorescence quantum yields .

Chemical Reactions Analysis

The fluorescence behavior of N-aryl-2-aminoquinolines has been studied, and it was found that the quantum yield is affected by the solvent used. In toluene, the fluorescence quantum yield was the highest, followed by ethyl acetate, and the lowest in ethanol. This suggests that the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may also exhibit solvent-dependent fluorescence behavior. The quenched emission in ethanol is attributed to hydrogen bonding interactions between the fluorophore and the solvent, which induce deactivation of the quinolinyl ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of related quinazoline derivatives have been explored through various analyses. For instance, the thermal properties of a tetrahydroquinazoline oxime and its metal complexes were studied, revealing the presence of ethanol and water in the complexes. This suggests that the compound 2-[(2-Chloroquinazolin-4-yl)amino]ethanol may also form complexes with metals and could have interesting thermal properties. The magnetic susceptibility and molar conductivity measurements of these complexes provide insights into their geometries and the coordination of ions .

Applications De Recherche Scientifique

Synthesis and Luminescence Properties

Synthesis and Fluorescence Studies of N-aryl-2-aminoquinolines The synthesis of N-aryl-2-aminoquinolines, which are derivatives related to 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, has been explored, focusing on their fluorescence properties. These compounds were synthesized through a substitution reaction between 2-chloroquinoline and anilines with different substituents. The study found that the fluorescence quantum yield of these compounds is highest in toluene, followed by ethyl acetate, and lowest in ethanol. The quenched emission observed in ethanol is attributed to site-specific fluorophore-solvent hydrogen bonding interactions. Both strong electron-donating and electron-withdrawing groups significantly quench fluorescence quantum yields, indicating the sensitivity of these compounds to their chemical environment (Hisham et al., 2019).

Applications in Medicinal Chemistry

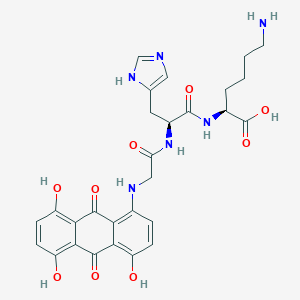

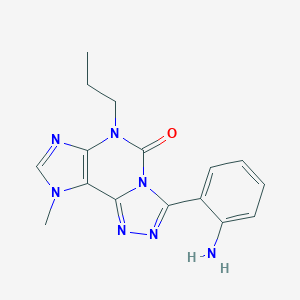

Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines Synthesis and Cytotoxicity Study

The study developed novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines through amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol. These compounds were further functionalized through cross-coupling reactions, resulting in polycarbo-substituted 2H-imidazo[1,2-c]quinazolines. The synthesized imidazoquinazolines were screened for in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, indicating their potential in cancer treatment (Khoza, Makhafola, & Mphahlele, 2015).

Antimicrobial Applications

Synthesis of New Quinoline-Thiazole Derivatives and Their Antimicrobial Screening A study involving 2-Chloroquinoline-3-carbaldehyde, a compound closely related to 2-[(2-Chloroquinazolin-4-yl)amino]ethanol, was conducted to develop new quinoline-thiazole derivatives. The synthesized compounds were screened for antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. This highlights the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-[(2-chloroquinazolin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTMYLWJKCAXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585411 | |

| Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloroquinazolin-4-yl)amino]ethanol | |

CAS RN |

134517-34-3 | |

| Record name | 2-[(2-Chloro-4-quinazolinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)